molecular formula C24H30N2S2 B14173752 Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate CAS No. 928307-24-8

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate

Katalognummer: B14173752
CAS-Nummer: 928307-24-8
Molekulargewicht: 410.6 g/mol
InChI-Schlüssel: OXMSDOZRWAXFCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate typically involves the reaction of benzimidazole derivatives with benzyl halides and nonyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or nonyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzyl 2-nonyl-1H-benzimidazole-1-carbodithioate stands out due to its unique combination of the benzimidazole core with benzyl and nonyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer

928307-24-8

Molekularformel

C24H30N2S2

Molekulargewicht

410.6 g/mol

IUPAC-Name

benzyl 2-nonylbenzimidazole-1-carbodithioate

InChI

InChI=1S/C24H30N2S2/c1-2-3-4-5-6-7-11-18-23-25-21-16-12-13-17-22(21)26(23)24(27)28-19-20-14-9-8-10-15-20/h8-10,12-17H,2-7,11,18-19H2,1H3

InChI-Schlüssel

OXMSDOZRWAXFCY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=NC2=CC=CC=C2N1C(=S)SCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.